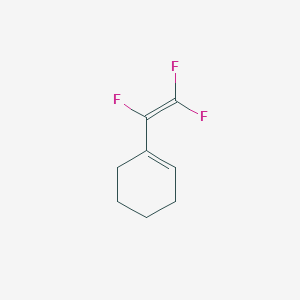

1-(Trifluorovinyl)cyclohex-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

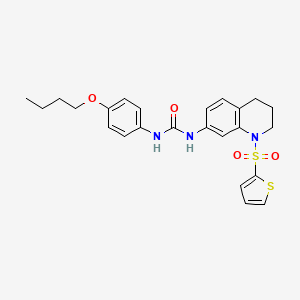

1-(Trifluorovinyl)cyclohex-1-ene is a special chemical provided by BOC Sciences . It has a molecular formula of C8H9F3 and a molecular weight of 162.15 .

Molecular Structure Analysis

The molecular structure of 1-(Trifluorovinyl)cyclohex-1-ene contains a total of 20 bonds, including 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 six-membered ring . It consists of 9 Hydrogen atoms, 8 Carbon atoms, and 3 Fluorine atoms .Physical And Chemical Properties Analysis

1-(Trifluorovinyl)cyclohex-1-ene is a liquid at room temperature . It has a refractive index of n 20D 1.43 (Predicted) .Aplicaciones Científicas De Investigación

Diels-Alder Reactions and Cycloadditions

1-(Trifluorovinyl)cyclohex-1-ene can participate in Diels-Alder reactions, a type of cycloaddition that is crucial for constructing cyclic compounds. The Diels–Alder reaction involving trifluorovinyl substances, including compounds similar to 1-(Trifluorovinyl)cyclohex-1-ene, has been shown to proceed well, giving rise to regiospecific trifluorinated cyclohexene derivatives. This reaction underscores the utility of trifluorovinyl compounds in synthesizing fluorinated cyclohexenes, which are of interest in developing materials and pharmaceuticals with enhanced properties due to the presence of fluorine atoms (Yamada, Hondo, Konno, & Ishihara, 2016).

Ene Reactions

The ene reaction is another significant area where 1-(Trifluorovinyl)cyclohex-1-ene finds application. This reaction involves the transfer of a hydrogen atom to an olefin, forming new carbon-carbon and carbon-hydrogen bonds. For instance, the reaction of trifluoromethyl ketones with cyclohexene can lead to the formation of trifluorinated analogs of monoterpenes, indicating the potential of trifluorovinyl compounds in modifying organic molecules to introduce fluorine atoms, which can significantly alter the physical and chemical properties of the molecules (Nagai, Ogawa, Morita, Koyama, Ando, Miki, & Kumadaki, 1989).

Synthesis of Fluorinated Compounds

1-(Trifluorovinyl)cyclohex-1-ene and related compounds are key intermediates in the synthesis of fluorinated organic compounds. The introduction of fluorine atoms into organic molecules is highly sought after in the fields of materials science and pharmaceuticals due to the ability of fluorine to enhance the stability, lipophilicity, and bioactivity of organic compounds. The synthetic versatility of trifluorovinyl groups enables the construction of complex fluorinated molecules, which can serve as building blocks for a wide range of applications from drugs to advanced materials (Barlow, Haszeldine, & Murray, 1980).

Safety and Hazards

Propiedades

IUPAC Name |

1-(1,2,2-trifluoroethenyl)cyclohexene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3/c9-7(8(10)11)6-4-2-1-3-5-6/h4H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYQTTDUBGCJOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(=C(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-methylbenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2713834.png)

![5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2713835.png)

![Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate](/img/structure/B2713838.png)

![N-(1-cyanocyclopentyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2713839.png)

![2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2713841.png)

![7-Methoxy-thiazolo[5,4-d]pyrimidin-2-ylamine](/img/structure/B2713842.png)

![N-(3,4-dimethoxyphenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2713843.png)

![1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2713848.png)